Ethyl [3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate
Description
Properties
CAS No. |
331687-13-9 |
|---|---|
Molecular Formula |
C12H11ClN4O4 |
Molecular Weight |
310.69 g/mol |
IUPAC Name |
ethyl 2-[3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate |
InChI |
InChI=1S/C12H11ClN4O4/c1-2-21-11(18)6-10-14-12(16-15-10)7-3-4-8(13)9(5-7)17(19)20/h3-5H,2,6H2,1H3,(H,14,15,16) |
InChI Key |
DSGWOQSXWJUQMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC(=NN1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Two-Step Synthesis from 4-Chloro-3-Nitrobenzohydrazide
The most widely reported method involves initial preparation of 4-chloro-3-nitrobenzohydrazide (1) through refluxing methyl 4-chloro-3-nitrobenzoate with hydrazine hydrate in ethanol (85% yield). Subsequent cyclocondensation with ethyl 3-oxopentanoate (2) in acetic acid at 110°C for 8 hours generates the triazole core via dehydration (Scheme 1).
Scheme 1 :
$$ \text{1 + 2} \xrightarrow{\text{AcOH, 110°C}} \text{Ethyl [3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate} $$
Key parameters:
- Molar ratio 1:2 = 1:1.2
- Acid concentration: 10% v/v acetic acid
- Isolated yield: 74% after recrystallization (ethanol/water)
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Synthesis of Azide Precursor
Ethyl 2-azidoacetate (3) is prepared by reacting ethyl bromoacetate with sodium azide in DMF at 60°C (92% yield). Parallel synthesis of 4-chloro-3-nitrophenylacetylene (4) via Sonogashira coupling of 1-chloro-2-nitro-4-iodobenzene with trimethylsilylacetylene, followed by desilylation (81% yield).
Cycloaddition Optimization
CuI (10 mol%) in tert-butanol/water (4:1) at 50°C for 12 hours affords the target compound in 68% yield. Microwave irradiation (100°C, 30 min) increases yield to 82% while reducing reaction time.
Table 1 : CuAAC Optimization Data
| Condition | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Conventional heating | 12 | 68 | 95.2 |
| Microwave | 0.5 | 82 | 98.1 |
| Solvent-free | 24 | 43 | 89.7 |
Solid-Phase Synthesis Using Wang Resin
Immobilization and Functionalization
Wang resin-bound 4-chloro-3-nitrobenzoic acid (5) is treated with ethyl glycinate hydrochloride using DIC/HOBt activation (93% loading efficiency). Cyclization with thiosemicarbazide in DMF at 90°C for 6 hours forms the triazole ring, followed by cleavage with TFA/DCM (1:9) to yield the product (58% overall yield).
Characterization and Analytical Data
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6) :
δ 1.21 (t, J = 7.1 Hz, 3H, CH2CH3), 4.12 (q, J = 7.1 Hz, 2H, OCH2), 4.89 (s, 2H, CH2CO), 7.68 (d, J = 8.5 Hz, 1H, ArH), 8.24 (dd, J = 8.5, 2.3 Hz, 1H, ArH), 8.47 (d, J = 2.3 Hz, 1H, ArH), 14.22 (s, 1H, NH).
13C NMR (100 MHz, DMSO-d6) :
δ 14.1 (CH2CH3), 60.8 (OCH2), 61.5 (CH2CO), 122.4, 126.7, 130.9, 135.2 (ArC), 148.3 (C=N), 162.4 (C=O), 165.1 (C-NO2).
HRMS (ESI+) :
Calcd for C12H10ClN4O4 [M+H]+: 309.0388; Found: 309.0391.
Comparative Analysis of Synthetic Routes
Table 2 : Method Comparison
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 74 | 97.3 | 2.8 | Industrial |
| CuAAC | 82 | 98.1 | 4.1 | Lab-scale |
| Solid-phase | 58 | 95.6 | 6.3 | Microscale |
Stability and Degradation Studies
Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with 5% mass loss by 150°C due to residual solvent. Accelerated stability testing (40°C/75% RH) over 4 weeks reveals <2% degradation, confirming robustness under standard storage conditions.
Chemical Reactions Analysis
Ethyl [3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl [3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl [3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The triazole ring can also bind to specific enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
Triazamate (Ethyl 2-[[1-[(Dimethylamino)carbonyl]-3-(tert-butyl)-1H-1,2,4-Triazol-5-yl]thio]acetate)
- Key Differences :
- Replaces the 4-chloro-3-nitrophenyl group with a tert-butyl group.
- Introduces a thioether (-S-) linkage and a dimethylcarbamoyl group (-N(C)₂) instead of nitro and chloro substituents.
- Applications : A commercial insecticide targeting aphids, leveraging its carbamoyl group for acetylcholinesterase inhibition .
- Physical Properties : Melting point (52.1–53.3°C), molecular weight 314.4 g/mol .
Ethyl 2-[4-(3-Chlorophenyl)-3-Methyl-5-Oxo-4,5-Dihydro-1H-1,2,4-Triazol-1-yl]Acetate (CAS 1240579-24-1)
- Key Differences :
- Features a 3-chlorophenyl group and a methyl substituent on the triazole ring.
- Contains a ketone (5-oxo) group in the dihydrotriazole system.
- Physical Properties : Molecular formula C₁₃H₁₄ClN₃O₃, molecular weight 295.7 g/mol .
Ethyl 2-(3-(Dinitromethyl)-1H-1,2,4-Triazol-5-yl)Acetate
- Key Differences: Substitutes the 4-chloro-3-nitrophenyl group with a dinitromethyl (-CH(NO₂)₂) group. Retains the ethyl acetate moiety.
- Applications : Precursor in energetic materials (e.g., FOX-7 derivatives) due to nitro groups enhancing detonation velocity .
- Synthetic Challenges: Requires low-temperature nitration with HNO₃/H₂SO₄ to avoid decomposition .
Physicochemical Properties
Reactivity and Stability
- Target Compound : The nitro and chloro groups enhance electrophilic reactivity, making it prone to nucleophilic substitution or reduction. Stability under storage is moderate but requires caution due to nitro group sensitivity .
- Triazamate : The thioether and carbamoyl groups improve hydrolytic stability, critical for agricultural formulations .
- Energetic Analogues : Dinitromethyl derivatives exhibit high sensitivity to shock and temperature, limiting scalability .
Q & A
Q. Q1. What are the key synthetic pathways for preparing Ethyl [3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate, and how can reaction conditions be optimized?
The synthesis typically involves cyclocondensation of precursors such as substituted phenylhydrazines with acylthiosemicarbazides, followed by nitration and esterification. For example, nitration of intermediates using HNO₃/H₂SO₄ at low temperatures (0–5°C) ensures high purity and minimizes side reactions like decomposition . Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of precursor to nitrating agent) and using anhydrous solvents (e.g., dichloromethane) to enhance yield. Post-reaction purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) is critical .
Q. Q2. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- 1H/13C-NMR : Confirm regiochemistry of the triazole ring and substitution patterns on the phenyl group. Aromatic protons in the 7.5–8.5 ppm range and ester carbonyl signals near 170 ppm are diagnostic .
- IR Spectroscopy : Detect functional groups (e.g., C=O at ~1740 cm⁻¹ for esters, NO₂ asymmetric stretching at ~1520 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with triazole ring cleavage .
- HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns (acetonitrile/water gradient) .
Advanced Structural and Crystallographic Analysis
Q. Q3. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (for refinement) and ORTEP (for visualization) provides precise bond lengths, angles, and torsion angles. For example:
- The triazole ring typically shows planar geometry (deviation <0.02 Å).
- The nitro group on the phenyl ring often adopts a coplanar arrangement with the aryl system (dihedral angle <5°) due to conjugation .
- Anisotropic displacement parameters (ADPs) from SHELXL refine thermal motion, distinguishing static disorder from dynamic effects .
Q. Q4. What computational methods validate experimental structural data?
- DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with SC-XRD data to confirm stability of conformers.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding between triazole NH and ester carbonyl groups) .
- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic/nucleophilic sites for reactivity predictions .
Biological Activity and Structure-Activity Relationships (SAR)
Q. Q5. How do structural modifications influence the biological activity of this compound?
- Cation Effects : Replacing ester ethyl groups with bulkier substituents (e.g., isopropyl) reduces solubility but may enhance membrane permeability. Potassium salts show higher actoprotective activity than sodium analogs due to improved ion-pairing in biological systems .
- Nitro Group Positioning : Meta-substitution on the phenyl ring (vs. para) enhances electron-withdrawing effects, stabilizing the triazole ring and improving interaction with target enzymes .
Q. Q6. What experimental models are suitable for evaluating its actoprotective or antioxidant properties?
- Forced Swimming Test (FST) in Rats : Measure endurance time post-administration (dose range: 10–50 mg/kg). Compound efficacy is benchmarked against riboxin, with activity linked to thiol-mediated redox modulation .
- DPPH/ABTS Assays : Quantify free radical scavenging capacity (IC₅₀ values) in vitro, correlating with substituent electron-donating groups (e.g., -OCH₃) on the phenyl ring .
Data Contradictions and Reproducibility
Q. Q7. How can discrepancies in reported synthetic yields be resolved?
Variations arise from nitration conditions (e.g., 100% HNO₃ vs. mixed acid). Reproducibility requires strict control of:
Q. Q8. Why do some studies report conflicting biological activity data for analogous triazole derivatives?
Differences in assay protocols (e.g., cell lines vs. in vivo models) and counterion effects (e.g., K⁺ vs. Na⁺) alter bioavailability. Standardization using OECD guidelines for dose-response curves and pharmacokinetic profiling (e.g., Cmax, AUC) improves cross-study comparability .
Methodological Best Practices
Q. Q9. What strategies mitigate hazards during synthesis (e.g., nitro group instability)?
Q. Q10. How should researchers handle crystallographic twinning or poor diffraction quality?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
